molecular formula C26H37NO3 B13990359 2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol CAS No. 75393-89-4

2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol

Cat. No.: B13990359
CAS No.: 75393-89-4
M. Wt: 411.6 g/mol
InChI Key: SYADKROMGFUFAN-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol is an organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound features a morpholine ring, a methoxyphenyl group, and two tert-butyl groups attached to a phenol ring, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol typically involves the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions with 4,6-ditert-butylphenol under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, hydroxyl derivatives from reduction, and various substituted phenols from electrophilic substitution reactions.

Scientific Research Applications

2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the morpholine ring can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-[(4-Methoxyphenyl)methyl]morpholine
  • 2,6-Ditert-butyl-4-methylphenol
  • 4-Methoxyphenol

Uniqueness

What sets 2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the morpholine ring and the tert-butyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

75393-89-4

Molecular Formula

C26H37NO3

Molecular Weight

411.6 g/mol

IUPAC Name

2,4-ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol

InChI

InChI=1S/C26H37NO3/c1-25(2,3)19-16-21(24(28)22(17-19)26(4,5)6)23(27-12-14-30-15-13-27)18-8-10-20(29-7)11-9-18/h8-11,16-17,23,28H,12-15H2,1-7H3

InChI Key

SYADKROMGFUFAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=CC=C(C=C2)OC)N3CCOCC3

Origin of Product

United States

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